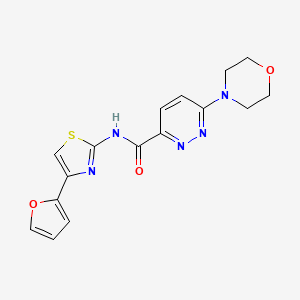
N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyridazine core, a thiazole ring, and a furan moiety, which collectively suggest a diverse range of biological activities.
Key Functional Groups
- Furan Ring : Contributes to the compound's electron-rich nature, enhancing its interaction with biological targets.
- Thiazole Ring : Known for its antimicrobial properties, it may play a critical role in the compound's biological activity.
- Morpholine Group : Often associated with increased solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan moieties often exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial and fungal pathogens due to their ability to interfere with microbial cell processes .
Case Study: Antimicrobial Efficacy
In a comparative study involving derivatives of thiazole and furan, it was found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, inhibiting their function. Molecular docking studies have suggested that the compound may interact with key microbial enzymes involved in cell wall synthesis and metabolic pathways .
Structure-Activity Relationship (SAR)
The presence of multiple heterocycles in the compound enhances its binding affinity to biological targets. A structure-activity relationship analysis has shown that modifications to the furan or thiazole groups can significantly impact the compound's potency and selectivity against different pathogens .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(furan-2-yl)-1,3-thiazol-2-amines | Thiazole ring with furan | Antimicrobial | Simpler structure; fewer heterocycles |
| 6-(furan-2-yloxy)-pyridazinone | Pyridazine core | Antifungal | Lacks triazole; different mechanism |
| N-(5-bromo-thiazolyl)-pyrimidine derivatives | Thiazole and pyrimidine | Antibacterial | Different heterocycle; more halogenated |
| 1H-pyrazole derivatives | Pyrazole ring | Antiviral | Lacks furan; different biological targets |
This table highlights how this compound stands out due to its combination of three distinct heterocycles, which may confer unique biological properties.
Propiedades
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-15(18-16-17-12(10-25-16)13-2-1-7-24-13)11-3-4-14(20-19-11)21-5-8-23-9-6-21/h1-4,7,10H,5-6,8-9H2,(H,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJJLQDUTWVXFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













